4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

This 3-aminopyrazole building block features orthogonal functional handles: the 4-iodo enables selective cross-coupling (Sonogashira, Suzuki), the 3-amino allows acylation or diazotization, and the N1-trifluoroethyl enhances lipophilicity and metabolic stability. It is a versatile precursor for FLT3 inhibitors and 'clickable' probes. Purity typically ≥98%.

Molecular Formula C5H5F3IN3
Molecular Weight 291.01 g/mol
CAS No. 1354705-85-3
Cat. No. B7888046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
CAS1354705-85-3
Molecular FormulaC5H5F3IN3
Molecular Weight291.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC(F)(F)F)N)I
InChIInChI=1S/C5H5F3IN3/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2H2,(H2,10,11)
InChIKeyAADXYYOFWLTMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (CAS 1354705-85-3) — Chemical Identity, Key Characteristics, and Procurement Baseline


4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (CAS 1354705-85-3) is a heterocyclic small molecule belonging to the class of 3-aminopyrazoles. Its molecular formula is C₅H₅F₃IN₃, with a molecular weight of 291.01 g/mol [1]. The compound features a pyrazole core substituted with a 4-position iodine atom, a 3-position primary amine, and an N1-(2,2,2-trifluoroethyl) group. The SMILES string Nc1nn(CC(F)(F)F)cc1I and InChIKey AADXYYOFWLTMNY-UHFFFAOYSA-N uniquely define its structure [1]. This compound is supplied as a research-use-only building block, with commercial availability ranging from 95% to 98% purity .

Why In-Class Analogs Cannot Replace 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine — Key Differentiators for Scientific Selection


The specific combination of the 4-iodo handle, the free 3-amino group, and the N1-trifluoroethyl substituent creates a unique reactivity and physicochemical profile that is not replicated by other 3-aminopyrazoles or simple iodo-pyrazoles. The 4-iodo group enables selective cross-coupling (e.g., Sonogashira, Suzuki), a capability absent in non-halogenated or bromo analogs . The 3-amino group provides a distinct site for further derivatization (e.g., acylation, diazotization), which is not available in the corresponding pyrazole analog lacking the amine (CAS 918483-35-9) . The N1-trifluoroethyl group imparts enhanced lipophilicity and metabolic stability compared to methyl or unsubstituted analogs, influencing both synthetic handling and potential biological target interactions [1]. Substituting this compound with a close analog would alter or eliminate one or more of these orthogonal functional handles, fundamentally changing its synthetic utility and performance in downstream applications.

Quantitative Differentiation Evidence for 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine vs. Closest Analogs


Molecular Weight Advantage: Enhanced Crystallinity and Handling vs. Non-Iodinated Analog

The presence of the iodine atom at the 4-position significantly increases molecular weight and alters physicochemical properties compared to the non-iodinated analog 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine. This can improve crystallinity and simplify purification during synthesis .

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Distinct Lipophilicity Profile: Trifluoroethyl vs. Methyl Substituent

The N1-(2,2,2-trifluoroethyl) group significantly increases lipophilicity compared to a methyl-substituted analog, which can enhance membrane permeability and metabolic stability. This is supported by class-level observations on fluoroalkyl pyrazoles .

Medicinal Chemistry Physicochemical Properties ADME

Enhanced Reactivity in Cross-Coupling: Iodine vs. Bromine Leaving Group

The 4-iodo substituent is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) compared to the corresponding bromo analog. Iodides typically undergo oxidative addition faster than bromides, leading to higher yields and milder reaction conditions .

Synthetic Chemistry Cross-Coupling Catalysis

Optimal Research and Industrial Application Scenarios for 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine


Medicinal Chemistry: Synthesis of FLT3 and Kinase Inhibitor Libraries

The compound serves as a versatile building block for the synthesis of pyrazole-3-amine derivatives targeting kinases. Its 4-iodo handle enables efficient diversification via cross-coupling to introduce various aryl or alkynyl groups, while the trifluoroethyl group enhances target binding. This approach is validated in the development of FLT3 inhibitors for acute myeloid leukemia (AML), where related 3-aminopyrazole scaffolds have shown potent activity [1].

Chemical Biology: Generation of Clickable and Photoaffinity Probes

The 4-iodo position can be exploited to introduce alkyne handles via Sonogashira coupling, creating 'clickable' probes for target identification studies. Additionally, the iodine atom can be converted to a diazirine for photoaffinity labeling, as demonstrated in the synthesis of tritium-labeled fipronil-based GABA receptor probes using related iodo-pyrazole intermediates [1].

Agrochemical Discovery: Synthesis of Fluorinated Pyrazole Pesticides

Fluoroalkyl pyrazoles are a privileged scaffold in agrochemicals. The trifluoroethyl group imparts metabolic stability and enhanced lipophilicity, while the iodine provides a handle for further functionalization. This building block is suitable for constructing novel fipronil analogs or other GABA-gated chloride channel antagonists [1].

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